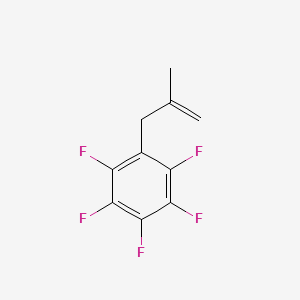
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an alkyl group attached to the benzene ring makes it a compound of interest in various fields of research and industry. The unique properties imparted by the fluorine atoms, such as increased stability and reactivity, make this compound valuable in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of the alkyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The alkyl group can be introduced through Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Reduction: Compounds with fewer fluorine atoms or reduced alkyl groups.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential use in drug discovery and development due to the bioactive properties imparted by the fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an alkyl group.
2,3,4,5,6-Pentafluorostyrene: Contains a styrene group instead of an alkyl group.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a different ester group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is unique due to the combination of multiple fluorine atoms and an alkyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
116212-41-0 |
|---|---|
Fórmula molecular |
C10H7F5 |
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enyl)benzene |
InChI |
InChI=1S/C10H7F5/c1-4(2)3-5-6(11)8(13)10(15)9(14)7(5)12/h1,3H2,2H3 |
Clave InChI |
OHUTZKUDJJPITJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


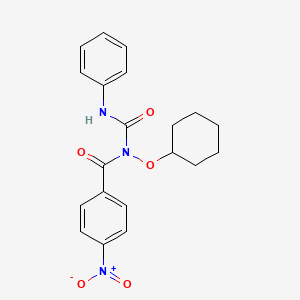

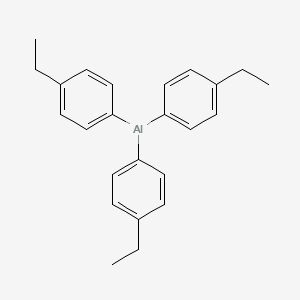
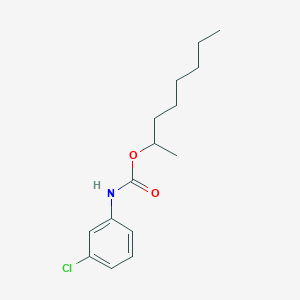
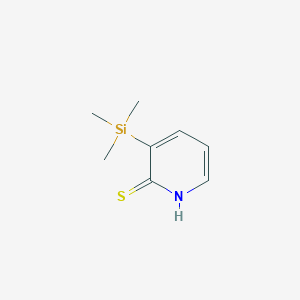
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
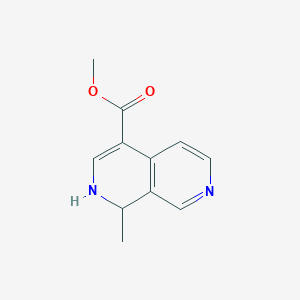

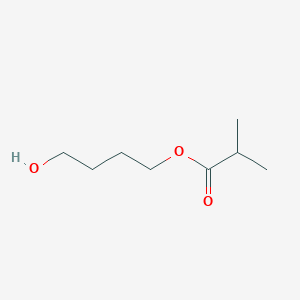
![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
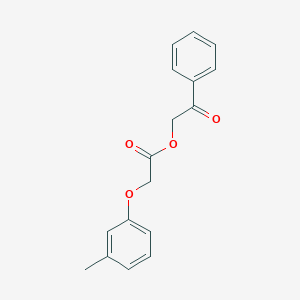

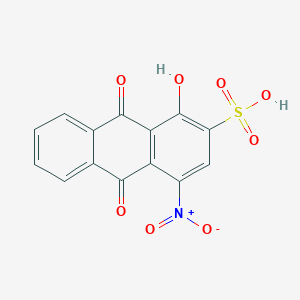
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
